3-Benzylpyrrolidin-3-ol
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Overview
Description
3-Benzylpyrrolidin-3-ol is a chemical compound with the molecular formula C11H15NO. It is a derivative of pyrrolidine, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial or enzymatic processes. For instance, Aspergillus sp. can hydroxylate 1-benzoylpyrrolidine to yield (S)-1-benzoyl-3-pyrrolidinol, which can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of stereoselective enzymatic esterification to improve the optical yield of the desired enantiomer. This method is advantageous due to its efficiency and the high enantiomeric excess it can achieve .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
- Oxidation of this compound typically yields a ketone derivative.
- Reduction results in a fully saturated pyrrolidine ring.
- Substitution reactions can yield a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
3-Benzylpyrrolidin-3-ol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and microbial transformations.
Medicine: It is a precursor in the synthesis of various pharmaceuticals, including those with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 3-Benzylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can undergo catalytic dehydrogenation to form a carbonyl compound, which then condenses with an amine to generate an imine. This imine is subsequently hydrogenated to form the final product. This process is facilitated by metal catalysts such as iridium (Ir) and ruthenium (Ru) .
Comparison with Similar Compounds
Pyrrolone Derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups.
Pyrrolidinone Derivatives: These compounds also feature a pyrrolidine ring but contain a carbonyl group instead of a hydroxyl group.
Uniqueness: 3-Benzylpyrrolidin-3-ol is unique due to its specific combination of a benzyl group and a hydroxyl group on the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
InChI Key |
GPUVEPPJCNADBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)O |
Origin of Product |
United States |
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